Akt-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt-IN-18 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This compound is particularly significant in the field of cancer research due to its ability to inhibit the activity of Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has shown potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Akt-IN-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are commonly used to introduce various side chains and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Akt-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of Akt in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant Akt signaling.
Industry: Utilized in the development of diagnostic tools and assays for detecting Akt activity in biological samples
Wirkmechanismus
Akt-IN-18 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation pathways. The compound specifically targets the pleckstrin homology domain of Akt, which is essential for its activation and membrane localization. By blocking this domain, this compound effectively disrupts the signaling cascade, leading to reduced cell survival and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Akt-IN-18 is part of a broader class of Akt inhibitors, which can be categorized into two main types: ATP-competitive inhibitors and allosteric inhibitors. Similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor that targets the kinase domain of Akt.
Ipatasertib: Another ATP-competitive inhibitor with a similar mechanism of action.
MK-2206: An allosteric inhibitor that binds to a distinct site on Akt, leading to conformational changes that inhibit its activity.
Compared to these compounds, this compound is unique in its specific targeting of the pleckstrin homology domain, which may offer advantages in terms of selectivity and reduced off-target effects .
Eigenschaften
Molekularformel |
C19H14ClN5O2S |
---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14ClN5O2S/c20-14-3-6-17-16(9-14)23-19(27-17)28-11-18(26)24-22-10-13-1-4-15(5-2-13)25-8-7-21-12-25/h1-10,12H,11H2,(H,24,26)/b22-10+ |
InChI-Schlüssel |
DICRBWNYEJXEKH-LSHDLFTRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.